molecular formula C14H20N2O3S B2484319 N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)butyramide CAS No. 899731-40-9

N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)butyramide

Cat. No.: B2484319
CAS No.: 899731-40-9
M. Wt: 296.39
InChI Key: UKDPSPVWGSLWSS-UHFFFAOYSA-N
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Description

N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)butyramide is a chemical compound that belongs to the class of thiazinane derivatives. These compounds are characterized by a six-membered ring containing both nitrogen and sulfur atoms. The presence of the 1,1-dioxido-1,2-thiazinan-2-yl group in the structure imparts unique chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)butyramide typically involves the reaction of 4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide with butyric acid or its derivatives under specific conditions. The reaction is often carried out in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like N,N-dimethylpyridin-4-amine (DMAP) in a solvent such as tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)butyramide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used under controlled conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of sulfides.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)butyramide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)butyramide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of specific kinases or proteases, thereby modulating cellular signaling pathways and exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide
  • 4-(1,1-dioxido-1,2-thiazinan-2-yl)benzoic acid
  • 2-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(4-fluorobenzyl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxamide

Uniqueness

N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)butyramide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the butyramide group enhances its solubility and bioavailability compared to other similar compounds.

Properties

IUPAC Name

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c1-2-5-14(17)15-12-6-8-13(9-7-12)16-10-3-4-11-20(16,18)19/h6-9H,2-5,10-11H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKDPSPVWGSLWSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)N2CCCCS2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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